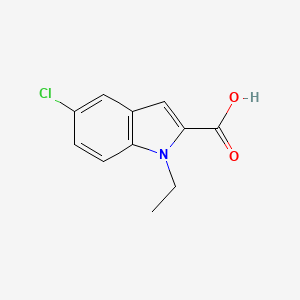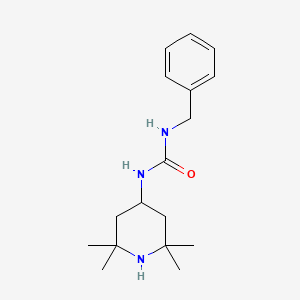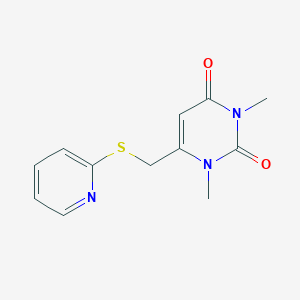
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil, also known as DPMU, is a uracil derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been studied extensively for its potential applications in the field of medicinal chemistry. It exhibits a range of biological activities, including antiviral, antitumor, and antifungal properties. 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been shown to inhibit the replication of a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. It has also been investigated for its potential as an anticancer agent, as it exhibits cytotoxic activity against various cancer cell lines. In addition, 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been shown to have antifungal activity against several pathogenic fungi.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is not fully understood, but it is thought to involve inhibition of viral or cellular enzymes involved in nucleic acid synthesis. 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been shown to inhibit the activity of HIV reverse transcriptase, which is essential for viral replication. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. These mechanisms may contribute to the antiviral and anticancer activity of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil exhibits a range of biochemical and physiological effects, including inhibition of nucleic acid synthesis, induction of apoptosis, and modulation of immune function. 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to modulate the immune response, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil could focus on several areas, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for viral infections and cancer, and the elucidation of its mechanism of action at the molecular level. In addition, the potential use of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil as a tool for studying nucleic acid synthesis and immune function could also be explored.
In conclusion, 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is a promising compound that exhibits a range of biochemical and physiological effects. Its potential applications in the field of medicinal chemistry make it an attractive candidate for further research. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can gain a better understanding of the potential of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil for therapeutic interventions.
Synthesemethoden
The synthesis of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil involves the condensation of 2-pyridylthiomethylamine with 1,3-dimethyluracil in the presence of a suitable catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product. This method has been optimized for high yield and purity and is widely used in the synthesis of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil for research purposes.
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-(pyridin-2-ylsulfanylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-14-9(7-11(16)15(2)12(14)17)8-18-10-5-3-4-6-13-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAKMRFCEZBLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-(pyridin-2-ylsulfanylmethyl)pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

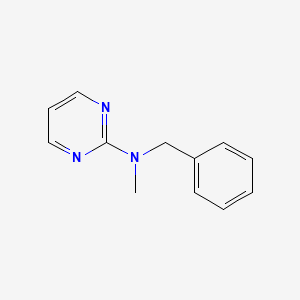
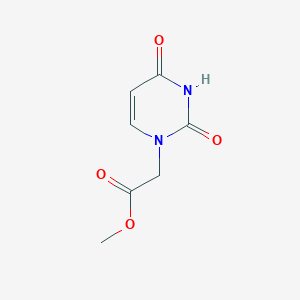
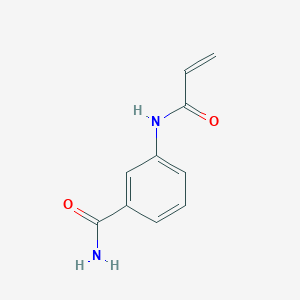
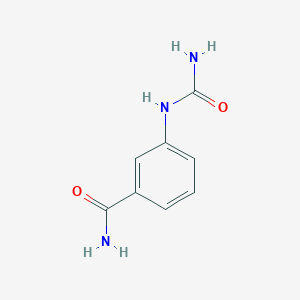
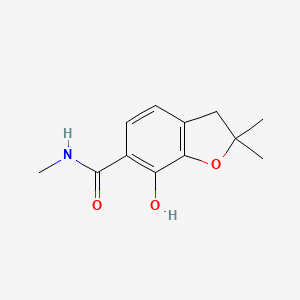
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
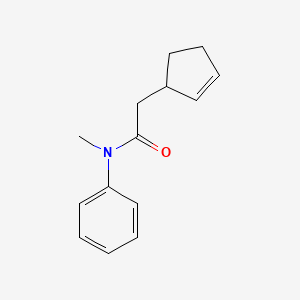
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
